3-Fluoro-2-methoxy-5-methylbenzoic acid
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Overview
Description
3-Fluoro-2-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the benzene ring
Mechanism of Action
Target of Action
3-Fluoro-2-methoxy-5-methylbenzoic acid is a fluorinated benzoic acid building block . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs) and liquid crystals . .
Mode of Action
It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
The compound is involved in the synthesis of diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors . This process involves Friedel-Crafts acylation, followed by a reduction reaction .
Result of Action
One of the known results of the action of this compound is the synthesis of acetoxy-methylbenzoic anhydride, which demonstrates antibiotic activity with a minimum inhibitory concentration (MIC) of 500–1000 μg/mL .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-2-methoxy-5-methylbenzoic acid is not well defined. It is known that the compound can participate in reactions at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-5-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzene ring. One common method is the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes halogenation, methylation, and esterification reactions, followed by hydrolysis to yield the final product. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
3-Fluoro-2-methoxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
2-Fluoro-5-methylbenzoic acid: Similar structure but with different positioning of the fluorine and methyl groups.
3-Methoxy-2-methylbenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-2-methoxy-5-methylbenzoic acid is unique due to the specific combination of fluorine, methoxy, and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-fluoro-2-methoxy-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLNAFMTEWKAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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